molecular formula C43H36Cl2N8O5 B1683896 比泽列辛 CAS No. 129655-21-6

比泽列辛

货号: B1683896
CAS 编号: 129655-21-6
分子量: 815.7 g/mol
InChI 键: FONKWHRXTPJODV-DNQXCXABSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

比泽莱辛是一种高度有效的抗肿瘤药物,属于环丙基吡咯吲哚类化合物。它是由天然产物 CC-1065 的合成类似物开发而来,而 CC-1065 是从细菌链霉菌中分离出来的。 比泽莱辛对各种类型的癌细胞(包括结肠癌、胰腺癌、宫颈癌、子宫内膜癌、卵巢癌和白血病细胞)具有很强的活性,即使在非常低的浓度下也是如此 .

科学研究应用

比泽莱辛因其在癌症治疗中的潜在应用而得到广泛研究。它对各种癌细胞系的强大活性使其成为化疗的有希望的候选药物。一些关键的研究应用包括:

作用机制

比泽莱辛通过与 DNA 的小沟结合并烷基化腺嘌呤碱基的 N3 位点来发挥作用。这导致形成链间交联,破坏 DNA 螺旋并阻止复制和转录。 由此产生的 DNA 损伤触发细胞死亡途径,导致选择性杀死癌细胞 .

安全和危害

Bizelesin has been found to cause dose-limiting toxicity of neutropenia . The risk or severity of methemoglobinemia can be increased when Bizelesin is combined with certain other drugs . More detailed safety data sheets for Bizelesin can be found online .

生化分析

Biochemical Properties

Bizelesin binds to and alkylates DNA at the N-3 position of adenine in a sequence-selective manner . It is unique among the analogs with bifunctional alkylating capability due to two chloromethyl moieties that are converted to the cyclopropyl alkylating species that interact with DNA .

Cellular Effects

Bizelesin has shown significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of L1210 cells, with the 50% growth-inhibitory concentrations (IC 50) of bizelesin being 2.3 pM .

Molecular Mechanism

The mechanism of action of Bizelesin involves its interaction with DNA. It binds to DNA and alkylates it at the N-3 position of adenine . This interaction is sequence-selective, and the alkylating species are formed by the conversion of two chloromethyl moieties .

Temporal Effects in Laboratory Settings

Bizelesin has been observed to be less stable in aqueous solutions, with the half-life values obtained in buffers at pH 4, 7, and 10 being 9.6, 2.1, and <1 h, respectively . Bizelesin degradation was associated with the appearance of two peaks, the mono- and dicyclopropyl derivatives formed by base-catalyzed intramolecular alkylation of the chloromethyl groups .

Dosage Effects in Animal Models

In animal models, the systemic drug exposure following intraperitoneal administration was at least 10 times lower than that resulting from intravenous infusion . Following either intravenous or intraperitoneal administration, the recovery of material in urine was <0.1% of the delivered dose .

准备方法

比泽莱辛是通过一系列涉及环丙基吡咯吲哚结构形成的化学反应合成的。合成路线通常包括以下步骤:

    环丙烷环的形成: 这涉及在受控条件下使合适的先驱体与环丙烷化剂反应。

    吡咯吲哚合成: 然后将环丙烷中间体与吲哚衍生物反应,形成吡咯吲哚结构。

化学反应分析

比泽莱辛会经历几种类型的化学反应,主要涉及它与 DNA 的相互作用:

在这些反应中常用的试剂和条件包括:

    环丙烷化剂: 用于最初形成环丙烷环。

    吲哚衍生物: 与环丙烷中间体反应形成吡咯吲哚结构。

    DNA: 比泽莱辛烷基化活性的主要目标。

从这些反应形成的主要产物是 DNA 加合物和交联的 DNA 链。

相似化合物的比较

比泽莱辛属于一类称为环丙基吡咯吲哚的化合物,其中还包括阿多泽莱辛和卡泽莱辛。这些化合物具有相似的 DNA 结合和烷基化特性,但它们的具体结构和作用机制有所不同:

这些差异突出了比泽莱辛的独特特性及其作为抗癌药物的潜在优势。

属性

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156213
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129655-21-6
Record name Bizelesin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bizelesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIZELESIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIZELESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bizelesin
Reactant of Route 2
Bizelesin
Reactant of Route 3
Bizelesin
Reactant of Route 4
Bizelesin
Reactant of Route 5
Bizelesin
Reactant of Route 6
Bizelesin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。